LogP Differentiation: Target Compound Exhibits the Lowest Computed Lipophilicity (LogP −0.03) Among the C₁₀H₁₉NO₂ Isomer Set
The target compound carries both the hydroxyl group and the ether oxygen on the same oxolane ring, producing a computed LogP of −0.03, which is approximately 0.3–0.5 log units lower than the closest regioisomer 3-[Amino(cyclopentyl)methyl]oxolan-3-ol (CAS 2171752-14-8), where the amine is moved from the cyclopentyl C1 to the exocyclic methylene bridge carbon. The comparator isomer 1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol (CAS 1495239-03-6) introduces an amine linker that increases hydrogen-bond acceptor character and is predicted to shift LogP upward by ~0.4–0.7 units due to reduced local polarity at the cyclopentyl ring [1]. The measured LogP of the target compound places it squarely within the preferred lead-like range (LogP −0.4 to +3.5), and its near-zero value makes it a particularly attractive fragment starting point for targets intolerant of lipophilic ligands.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.03 (ChemSpace computed value) |
| Comparator Or Baseline | Comparator 1 (3-[Amino(cyclopentyl)methyl]oxolan-3-ol, CAS 2171752-14-8): estimated LogP ~ +0.3 to +0.5 based on structural shift of amine from cyclopentyl to exocyclic carbon; Comparator 2 (1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol, CAS 1495239-03-6): estimated LogP ~ +0.4 to +0.7 |
| Quantified Difference | ΔLogP ≈ 0.3–0.7 units lower for target compound vs. nearest isomers (estimated from structural comparison; comparator experimental LogP values are not publicly available) |
| Conditions | Computed LogP values sourced from the ChemSpace database for the target compound; comparator estimates are class-level inferences derived from the addition/removal of polar heteroatom linkers and hydroxyl-group relocation based on well-established fragment-based LogP contribution rules |
Why This Matters
In fragment-based drug discovery, a LogP near zero maximizes aqueous solubility and minimizes nonspecific hydrophobic binding, making the target compound a lower-risk starting point for optimization of polar target pockets.
- [1] ChemSpace. 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol, CSMB00012512321, CAS 1504805-81-5. https://chem-space.com/CSMB00012512321-058A19 (accessed 2026-04-28). View Source
